

# **Application Notes and Protocols for Tween 65 in ELISA Washing Buffers**

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Compound of Interest		
Compound Name:	Tween 65	
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## For Researchers, Scientists, and Drug Development Professionals

# Introduction: The Critical Role of Washing Buffers in ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and sensitive technique for detecting and quantifying a wide range of analytes, from proteins and hormones to antibodies. The success of an ELISA experiment hinges on achieving a high signal-to-noise ratio, which requires the specific binding of antibodies to their target antigen while minimizing non-specific binding to the microplate surface.[1] Inadequate washing can lead to high background signals, obscuring the true result and reducing the assay's sensitivity.[2]

Washing steps are therefore critical for removing unbound and weakly-bound molecules after each incubation step.[3] The inclusion of a non-ionic detergent in the wash buffer is a standard practice to reduce non-specific binding. These detergents disrupt weak, hydrophobic interactions that cause proteins and other molecules to adhere to the polystyrene plate surface, without disturbing the high-affinity binding of the antibody-antigen complex.[4] The most commonly used detergent for this purpose is Tween 20. However, other polysorbates, such as **Tween 65**, are available and may offer advantages in specific applications.

## **Tween 65: An Alternative Non-Ionic Detergent**



**Tween 65**, also known as Polysorbate 65, is a non-ionic surfactant composed of polyoxyethylene sorbitan tristearate.[5] Like other members of the Tween family, it is used as an emulsifier, stabilizer, and wetting agent in various industries, including pharmaceuticals and cosmetics.[6][7] While less common in ELISA wash buffers than its counterpart, Tween 20, its distinct physicochemical properties may warrant its consideration for assay optimization.

### Comparison of Tween 65 and Tween 20

The primary difference between **Tween 65** and Tween 20 lies in their fatty acid chains and, consequently, their Hydrophilic-Lipophilic Balance (HLB). The HLB value is an indicator of a surfactant's solubility, with higher values indicating greater hydrophilicity (water-solubility).

Property	Tween 65	Tween 20
Chemical Name	Polyoxyethylene (20) sorbitan tristearate	Polyoxyethylene (20) sorbitan monolaurate
Fatty Acid	Tristearate	Monolaurate
HLB Value	10.5	16.7
Appearance	Yellow-waxy solid	Clear, viscous, pale yellow liquid
Solubility	Soluble in ethanol, isopropanol, and mineral oil; dispersible in water.[7][8]	Readily soluble in water.[9]

The lower HLB value of **Tween 65** indicates that it is more lipophilic (less water-soluble) than Tween 20. This property could be advantageous in specific ELISA applications. For instance, when working with lipid or highly hydrophobic antigens, a highly hydrophilic detergent like Tween 20 might strip the coated antigen from the microplate well, leading to a loss of signal. [10] In such cases, a less hydrophilic detergent like **Tween 65** might provide a gentler wash, preserving the antigen coating while still effectively reducing non-specific binding.

## **Considerations for Use**

The optimal choice and concentration of detergent in an ELISA wash buffer should be determined empirically for each specific assay.[9] Factors to consider include:



- The nature of the antigen and antibodies: Highly hydrophobic antigens may require a gentler detergent.
- The type of microplate: Different plates have varying binding characteristics.
- The overall assay performance: The goal is to maximize the signal-to-noise ratio by minimizing background without compromising the specific signal.

## **Quantitative Data on Performance**

While Tween 20 is extensively documented in ELISA protocols, there is a lack of published, direct comparative data on the performance of **Tween 65** in this application. For illustrative purposes, the following table presents a hypothetical comparison of how different detergents could affect key ELISA performance metrics. Researchers should perform their own optimization experiments to validate the best detergent for their specific assay.

Detergent in Wash Buffer (0.05% in PBS)	Average Background (OD 450nm)	Average Signal (OD 450nm)	Signal-to-Noise Ratio (Signal <i>l</i> Background)
None	0.350	1.850	5.3
Tween 20	0.100	2.500	25.0
Tween 65	0.120	2.600	21.7

This table presents hypothetical data for illustrative purposes only.

# Experimental Protocols Preparation of ELISA Wash Buffer with Tween 65

#### Materials:

- Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), 10x concentrate
- Tween 65
- Deionized water



- Stir plate and stir bar
- Graduated cylinders and beakers

#### Protocol:

- Prepare 1x PBS or TBS: To prepare 1 liter of 1x wash buffer, add 100 mL of 10x PBS or TBS to 900 mL of deionized water. Mix thoroughly.
- Add **Tween 65**: Weigh out 0.5 grams of **Tween 65** for a 0.05% (w/v) final concentration.
- Dissolve Tween 65: Add the Tween 65 to the 1x buffer. As Tween 65 is a waxy solid, it may
  require gentle heating and stirring to dissolve completely. Place the solution on a stir plate
  with a stir bar and heat to approximately 40-50°C while stirring until the Tween 65 is fully
  dissolved.
- Cool and Store: Allow the buffer to cool to room temperature. The wash buffer is now ready to use. Store at room temperature or 4°C. If stored at 4°C, allow the buffer to return to room temperature before use.

### **General Sandwich ELISA Protocol**

This protocol provides a general workflow for a sandwich ELISA. Incubation times, concentrations, and volumes should be optimized for each specific assay.

#### Materials:

- Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
- Capture Antibody
- Wash Buffer (PBS or TBS with 0.05% Tween 65)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Samples and Standards
- Detection Antibody (biotinylated)



- Enzyme Conjugate (e.g., Streptavidin-HRP)
- Substrate (e.g., TMB)
- Stop Solution (e.g., 2 N H<sub>2</sub>SO<sub>4</sub>)
- 96-well ELISA plates

#### Protocol:

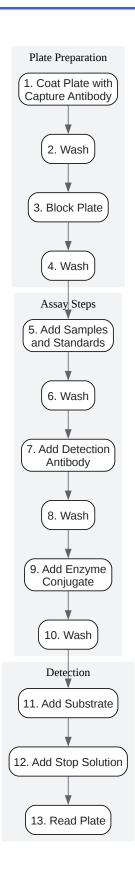
- Coating: Dilute the capture antibody to its optimal concentration in Coating Buffer. Add 100
  μL to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate three times with 200 μL of Wash Buffer per well.
- Blocking: Add 200  $\mu$ L of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
- Washing: Discard the blocking solution and wash the plate three times with 200 μL of Wash Buffer per well.
- Sample/Standard Incubation: Add 100 μL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.
- Washing: Discard the samples/standards and wash the plate three times with 200  $\mu L$  of Wash Buffer per well.
- Detection Antibody Incubation: Add 100  $\mu$ L of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
- Washing: Discard the detection antibody solution and wash the plate three times with 200  $\mu$ L of Wash Buffer per well.
- Enzyme Conjugate Incubation: Add 100 μL of diluted Streptavidin-HRP to each well.
   Incubate for 30 minutes at room temperature in the dark.



- Washing: Discard the enzyme conjugate and wash the plate five times with 200  $\mu L$  of Wash Buffer per well.
- Substrate Development: Add 100  $\mu$ L of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color has developed.
- Stopping the Reaction: Add 50 µL of Stop Solution to each well.
- Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.

### **Visualizations**

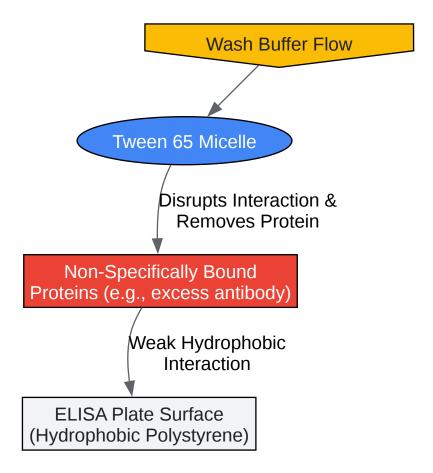




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Caption: A typical workflow for a sandwich ELISA experiment.



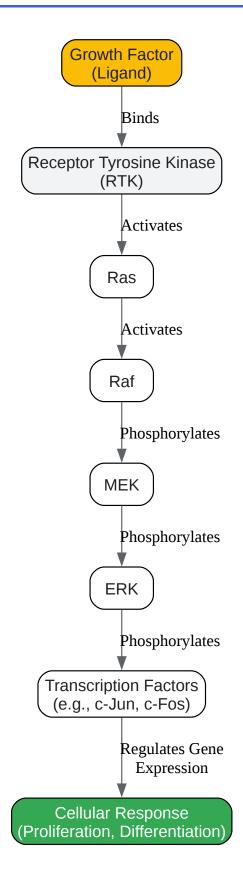


Reduced Background Signal, Improved Signal-to-Noise Ratio

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Caption: Role of **Tween 65** in reducing non-specific binding.





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Caption: The MAPK/ERK signaling pathway, a common target of ELISA studies.



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